Hydrogen-Bond Donor Capacity Shift: 2-NH₂ vs. 3-OH in 4(1H)-Pyridinone Scaffolds
The 2-NH₂ group of 2-amino-3-methyl-1H-pyridin-4-one provides a primary amine hydrogen-bond donor (HBD) with a calculated donor count of 2 (NH₂) plus 1 (ring NH), compared to the 3-OH analog which offers a phenolic HBD (donor count of 1 at the hydroxyl position). In pyridinone-based drug design, the 2-aminopyridinone core forms a donor–acceptor–donor (DAD) hydrogen-bonding pattern that mimics the purine base edge, whereas 3-hydroxy-4-pyridinones display an acceptor–donor–acceptor (ADA) pattern [1]. This reversal of the hydrogen-bond code fundamentally alters molecular recognition: 2-aminopyridinones preferentially engage adenine-binding sites in kinase hinge regions and nucleic acid base-pairing interfaces, while 3-hydroxy-4-pyridinones are optimized for metal-chelation pharmacophores [1].
| Evidence Dimension | Hydrogen-bond donor/acceptor pattern (DAD vs. ADA motif) |
|---|---|
| Target Compound Data | DAD pattern (2-NH₂ donor + ring NH donor + 4-C=O acceptor); predicted HBD count = 3, HBA count = 3 |
| Comparator Or Baseline | 3-Hydroxy-2-methyl-4(1H)-pyridinone (maltol analog): ADA pattern; predicted HBD count = 2, HBA count = 4 |
| Quantified Difference | Reversed H-bond code; 2-NH₂ scaffold mimics purine, 3-OH scaffold mimics catechol |
| Conditions | Structural and computational analysis based on pyridinone medicinal chemistry review |
Why This Matters
For kinase inhibitor or nucleic acid mimetic programs requiring a purine-mimetic H-bond pattern, the 2-amino-4-pyridinone scaffold is mechanistically required; 3-hydroxy analogs will fail to engage the same adenine-recognition pocket.
- [1] Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. Recent Advances of Pyridinone in Medicinal Chemistry. Front. Chem. 2022, 10, 869860. View Source
